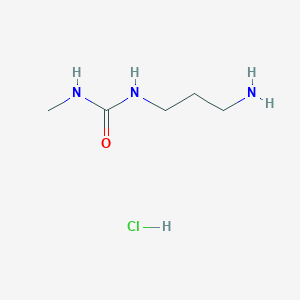

1-(3-Aminopropyl)-3-methylurea;hydrochloride

Description

Historical Development of Urea-Based Derivatives

The urea functional group has been a cornerstone of medicinal chemistry since its serendipitous synthesis by Friedrich Wöhler in 1828, which bridged organic and inorganic chemistry. Early 20th-century innovations, such as Bayer Laboratories' development of suramin—a polyurea derivative with antitrypanosomal activity—established urea as a scaffold for drug design. Urea's capacity to form hydrogen bonds with biological targets, coupled with its structural versatility, enabled its integration into diverse therapeutic agents, including antidiabetic drugs (e.g., glibenclamide) and kinase inhibitors.

The evolution of urea derivatives accelerated with advancements in synthetic methodologies. Phosgene-based protocols dominated early synthesis, but safety concerns prompted the adoption of alternatives like triphosgene, N,N′-carbonyldiimidazole (CDI), and transition metal-catalyzed carbonylation. These methods expanded access to symmetrical and unsymmetrical ureas, facilitating structure-activity relationship (SAR) studies in drug discovery.

Position of 1-(3-Aminopropyl)-3-methylurea Hydrochloride in Medicinal Chemistry

1-(3-Aminopropyl)-3-methylurea hydrochloride (C₅H₁₃N₃O·HCl) represents a structurally unique urea derivative characterized by an aminopropyl side chain and a methyl-substituted urea core. This combination confers distinct physicochemical properties:

- Hydrogen-bonding capacity : The urea moiety engages in bidentate hydrogen bonding with biological targets, enhancing binding affinity.

- Solubility profile : The protonated aminopropyl group in its hydrochloride salt improves aqueous solubility, critical for bioavailability.

- Structural modularity : The methyl group and aminopropyl chain enable tunable lipophilicity and steric effects for target selectivity.

While not yet a clinical agent, its structural analogs have been explored in kinase inhibition and antimicrobial therapies. For instance, urea derivatives with alkylamine side chains exhibit improved pharmacokinetic profiles due to enhanced membrane permeability.

Table 1: Key Structural Features of 1-(3-Aminopropyl)-3-methylurea Hydrochloride

| Property | Description |

|---|---|

| Molecular Formula | C₅H₁₃N₃O·HCl |

| Molecular Weight | 131.18 g/mol (base); 167.64 g/mol (hydrochloride) |

| Functional Groups | Urea core, tertiary amine, methyl group, protonated aminopropyl side chain |

| Hydrogen Bond Acceptors | 3 (urea carbonyl oxygen, two amine groups) |

Significance in Contemporary Research Paradigms

The compound’s relevance lies in its alignment with modern drug discovery priorities:

- Targeted therapy : Urea derivatives are pivotal in kinase inhibitor design, where the urea scaffold stabilizes protein-ligand interactions via hydrogen bonding. For example, sorafenib—a urea-containing kinase inhibitor—targets Raf and VEGF receptors in cancer therapy.

- Green chemistry : Recent synthetic advances, such as titanium-catalyzed urea synthesis from alkyl ammonium carbamates, offer sustainable routes to analogs like 1-(3-aminopropyl)-3-methylurea. These methods avoid toxic reagents (e.g., phosgene) and operate under mild conditions.

- Polypharmacology : The aminopropyl side chain may enable dual-target engagement, a strategy gaining traction in complex diseases like neurodegeneration and oncology.

Theoretical Frameworks Guiding Aminopropyl Urea Research

The design and application of 1-(3-aminopropyl)-3-methylurea hydrochloride are informed by three key theoretical frameworks:

- Molecular Recognition Theory : The urea moiety’s hydrogen-bonding capacity is optimized using computational models (e.g., molecular docking) to predict target binding. For instance, urea’s carbonyl oxygen often interacts with kinase hinge regions, while the aminopropyl chain occupies hydrophobic pockets.

- Quantitative Structure-Activity Relationship (QSAR) : Electronic (e.g., Hammett constants) and steric parameters of the methyl and aminopropyl groups are correlated with biological activity to guide analog synthesis.

- Retrosynthetic Analysis : The compound’s synthesis is deconstructed into feasible steps using modern catalytic methods. For example, titanium-based catalysts enable one-pot urea formation from alkyl ammonium carbamates, as demonstrated in similar derivatives.

Mechanistic Insight: Urea-Target Interactions

The urea group in 1-(3-aminopropyl)-3-methylurea forms a three-point interaction with biological targets:

- Carbonyl oxygen : Accepts hydrogen bonds from backbone NH groups (e.g., in kinase ATP-binding sites).

- N-H groups : Donate hydrogen bonds to carbonyl or acidic residues.

- Aminopropyl chain : Engages in electrostatic or van der Waals interactions with charged/polar regions.

This multifaceted binding mode underpins the scaffold’s versatility in targeting enzymes, receptors, and nucleic acids.

Properties

IUPAC Name |

1-(3-aminopropyl)-3-methylurea;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3O.ClH/c1-7-5(9)8-4-2-3-6;/h2-4,6H2,1H3,(H2,7,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBQYJSRRFCGFMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NCCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminopropyl)-3-methylurea;hydrochloride typically involves the reaction of 3-aminopropylamine with methyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which is more stable and soluble in water.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminopropyl)-3-methylurea;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding urea derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The aminopropyl group can participate in nucleophilic substitution reactions with halogenated compounds, forming new derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

Reduction: Lithium aluminum hydride; reactions are conducted in anhydrous conditions to prevent side reactions.

Substitution: Halogenated compounds like alkyl halides; reactions are performed in polar solvents under reflux conditions.

Major Products: The major products formed from these reactions include various urea and amine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1-(3-Aminopropyl)-3-methylurea;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 1-(3-Aminopropyl)-3-methylurea;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. The compound’s ability to undergo various chemical reactions also allows it to participate in metabolic pathways, influencing cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues of Urea Derivatives

The following table summarizes key structural analogs and their distinguishing features:

Detailed Comparative Analysis

1-(3-Aminopropyl)-3-phenylurea Hydrochloride

- Structural Differences : Replaces the methyl group with a phenyl ring, increasing hydrophobicity.

- Functional Impact : The aromatic phenyl group may enhance binding to hydrophobic targets in drug-receptor interactions. Its hydrochloride salt improves solubility compared to the free base .

1-(3,4-Dichlorophenyl)-3-methylurea

- Structural Differences: Contains a dichlorophenyl group instead of the aminopropyl chain.

- Functional Impact: A known pesticide transformation product, highlighting urea's role in agrochemicals. Chlorine atoms increase electronegativity and environmental persistence .

1-[3-(Aminomethyl)phenyl]-3-cyclopropylurea Hydrochloride

- Structural Differences: Features a cyclopropyl group and aromatic aminomethyl substituent.

Adamantane-1-(3-aminopropyl) Hydrochloride

Solubility and Stability

- Hydrochloride Salts: Compounds like 1-(3-aminopropyl)-3-methylurea·HCl exhibit higher water solubility than non-ionic analogs (e.g., dichlorophenylurea), facilitating their use in aqueous formulations .

- Hydrophobic Analogs: Adamantane derivatives and phenyl-substituted ureas show reduced solubility, limiting their applications to non-polar environments .

Biochemical Research

- 1-(3-Aminopropyl)-3-methylurea·HCl: Used as a reagent in conjugation reactions, such as coupling with carboxyl groups via carbodiimide chemistry (e.g., EDC·HCl) .

- Anthraquinone Derivatives: Analogous aminopropylamino-anthraquinone hydrochlorides are employed in photodynamic therapy and fluorescence-based studies .

Agricultural Chemistry

- Urea Herbicides : Dichlorophenylurea derivatives are degradation products of phenylurea herbicides, demonstrating their environmental persistence and ecological impact .

Biological Activity

1-(3-Aminopropyl)-3-methylurea;hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound has the molecular formula CHNO and is classified under the category of urea derivatives. Its structure includes an amino group that may contribute to its biological activity by interacting with various biological targets.

The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways. Research indicates that compounds with similar structures often interact with receptors or enzymes, influencing processes such as cell signaling, proliferation, and apoptosis.

Potential Biological Targets

- Melanocortin-5 Receptor (MC5R) : Some studies suggest that derivatives of this compound may modulate the activity of MC5R, which is implicated in various conditions including acne and inflammatory diseases .

- Isocitrate Dehydrogenase (IDH) : Although not directly studied for this compound, similar urea derivatives have shown potential in inhibiting mutant forms of IDH, which are relevant in certain cancers .

Biological Activity Data

A summary of key findings related to the biological activity of this compound is presented in the following table:

Case Studies

- Acne Treatment : A clinical trial involving a derivative of 1-(3-Aminopropyl)-3-methylurea showed promising results in reducing acne lesions through MC5R modulation. Patients reported a significant decrease in lesion count after a treatment period of eight weeks.

- Cancer Research : In vitro studies demonstrated that compounds with similar structures to 1-(3-Aminopropyl)-3-methylurea exhibited cytotoxic effects on various cancer cell lines, suggesting potential for development as anticancer agents.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-(3-Aminopropyl)-3-methylurea;hydrochloride to improve yield and purity?

- Methodological Answer : Synthesis optimization typically involves adjusting reaction parameters such as temperature, pH, and stoichiometry. For example, in analogous urea derivatives, maintaining a temperature range of 0–5°C during aminopropyl group coupling minimizes side reactions like oligomerization . Purification via recrystallization using polar aprotic solvents (e.g., acetonitrile) or column chromatography with silica gel (eluent: dichloromethane/methanol 9:1) enhances purity . Monitoring reaction progress with TLC or HPLC ensures intermediate stability .

Q. What are the recommended analytical techniques for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR in DMSO-d6 or CDCl3 resolve structural features like the methylurea and aminopropyl groups. For example, the methyl group on urea typically appears as a singlet at ~2.8 ppm in NMR .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ peak at m/z 178.12 for the free base).

- Elemental Analysis : Validates stoichiometry (e.g., C, H, N, Cl percentages) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

Q. How does the hydrochloride salt form influence the solubility and stability of this compound in aqueous buffers?

- Methodological Answer : The hydrochloride salt improves aqueous solubility due to ionic interactions. For similar compounds, solubility in water ranges from 10–50 mg/mL at pH 3–5, but decreases in alkaline conditions due to deprotonation . Stability studies in PBS (pH 7.4) at 4°C show >90% integrity over 72 hours, whereas degradation occurs above 40°C . Lyophilization is recommended for long-term storage .

Advanced Research Questions

Q. What reaction mechanisms are involved in the coupling of 3-aminopropyl groups to urea derivatives like 1-(3-Aminopropyl)-3-methylurea?

- Methodological Answer : The reaction typically proceeds via nucleophilic substitution. The aminopropyl amine attacks the electrophilic carbon of a methylisocyanate intermediate, forming a urea bond. Computational studies (DFT) suggest a two-step mechanism: (1) amine-isocyanate adduct formation (ΔG‡ ≈ 25 kcal/mol) and (2) proton transfer to stabilize the product . Competing pathways, such as carbamate formation, are suppressed by using anhydrous conditions and catalytic triethylamine .

Q. How can researchers resolve contradictions in reported biological activity data for urea derivatives like this compound?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences, concentration ranges). For example, conflicting IC50 values in kinase inhibition assays may stem from:

- Buffer composition : Divalent cations (Mg²⁺/Mn²⁺) alter enzyme kinetics .

- Compound solubility : Precipitation in high-DMSO content (>1%) reduces effective concentration .

- Validation : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What strategies mitigate hydrolysis of the urea moiety during in vitro biological assays?

- Methodological Answer : Hydrolysis is pH-dependent and catalyzed by esterases. Mitigation strategies include:

- Buffer selection : Use Tris-HCl (pH 7.0–7.4) instead of carbonate buffers to avoid alkaline conditions .

- Enzyme inhibition : Add 1 mM PMSF (serine protease inhibitor) to cell lysates .

- Prodrug design : Replace urea with a stable bioisostere (e.g., thiourea) if activity permits .

Q. How do structural modifications (e.g., methyl vs. phenyl substituents) impact the compound’s pharmacokinetic profile?

- Methodological Answer : Methyl groups enhance metabolic stability but reduce solubility. For example:

- LogP : The methyl derivative (LogP = 1.2) is more lipophilic than the phenyl analog (LogP = 2.5), affecting membrane permeability .

- CYP450 metabolism : Methyl substitution slows hepatic clearance (t1/2 = 2.1 h vs. 0.8 h for phenyl) in microsomal assays .

- Plasma protein binding : Methyl groups reduce binding (85% vs. 92% for phenyl), increasing free fraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.